molecular formula C8H10N2O3 B1404629 Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate CAS No. 1408074-77-0

Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate

Cat. No.: B1404629
CAS No.: 1408074-77-0
M. Wt: 182.18 g/mol
InChI Key: MFMVSNYHWKTRNN-UHFFFAOYSA-N
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Description

“Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate” is a chemical compound with the molecular formula C8H10N2O3 . It has diverse scientific applications and is an essential ingredient in various research fields, including pharmaceuticals, materials science, and organic synthesis.

Scientific Research Applications

Chemical Synthesis and Drug Development

Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate serves as a precursor in the synthesis of complex molecules. One notable application is in the development of (S)-clopidogrel, a potent antiplatelet drug. The synthetic methodologies for (S)-clopidogrel highlight the importance of such precursors in facilitating straightforward routes to pharmaceutically active compounds. The review of synthetic approaches underscores the versatility of this compound in drug synthesis, offering insights into the selection of optimal methods for generating key intermediates (Saeed et al., 2017).

Biochemical Research

In biochemical research, the compound's derivatives have been explored for their potential roles in cellular processes. While direct studies on this compound were not found, related research on methylation processes and enzyme inhibitors provides a context for its significance. Studies on DNA methyltransferase inhibitors, for example, demonstrate the broader relevance of methyl donors and related compounds in modulating epigenetic processes and gene expression. Such research contributes to our understanding of the mechanisms underpinning diseases and the development of targeted therapies (Goffin & Eisenhauer, 2002).

Environmental and Sustainability Studies

Additionally, the compound's relevance extends to environmental science, particularly in the context of methanogenesis from acetate in natural settings. Understanding the isotopic fractionation associated with methanogenesis provides insights into microbial pathways and environmental cycling of carbon. Such studies underscore the complex interplay between chemical compounds and environmental processes, contributing to our understanding of global carbon cycles and climate change impacts (Conrad, 2005).

Biochemical Analysis

Biochemical Properties

Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, the compound can induce cell death in cancerous cells while promoting the growth of healthy cells. Furthermore, this compound affects gene expression by upregulating or downregulating specific genes involved in metabolic processes . This regulation is essential for maintaining cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cyclooxygenase, which plays a role in inflammation. By inhibiting this enzyme, the compound can reduce inflammatory responses in cells. Additionally, this compound can bind to DNA, influencing gene expression and leading to changes in protein synthesis . These molecular interactions are critical for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods. Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in cellular metabolism and function . These findings are crucial for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and promoting cell survival. At higher doses, it can induce toxic effects, including cell death and tissue damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in the metabolism of various compounds. The compound can influence metabolic flux, leading to changes in the levels of specific metabolites . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects. It has been found to accumulate in the mitochondria, influencing mitochondrial function and energy production . Additionally, the compound can be targeted to other organelles through post-translational modifications, which direct it to specific cellular locations. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-(5-methyl-6-oxo-1H-pyridazin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-6(4-7(11)13-2)9-10-8(5)12/h3H,4H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMVSNYHWKTRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC1=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101166341
Record name 3-Pyridazineacetic acid, 1,6-dihydro-5-methyl-6-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408074-77-0
Record name 3-Pyridazineacetic acid, 1,6-dihydro-5-methyl-6-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408074-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazineacetic acid, 1,6-dihydro-5-methyl-6-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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